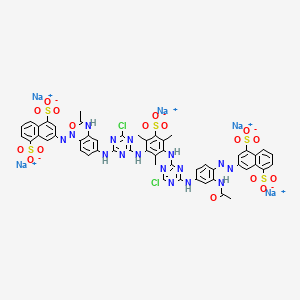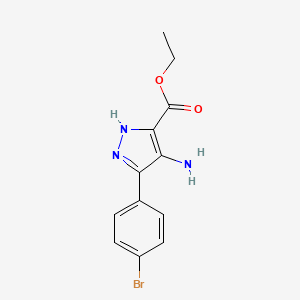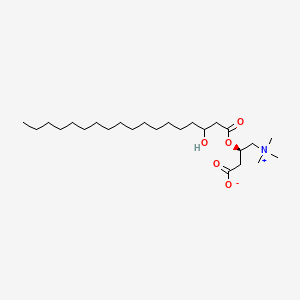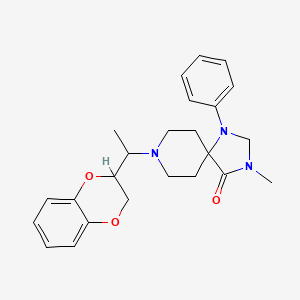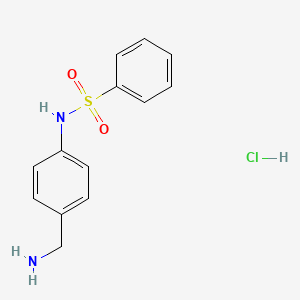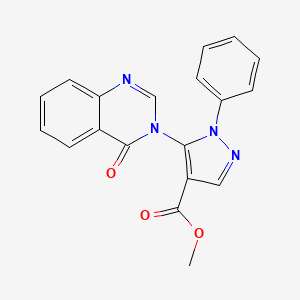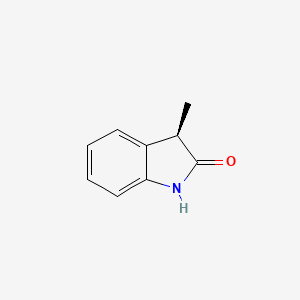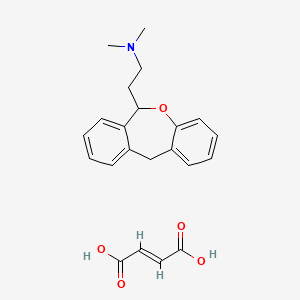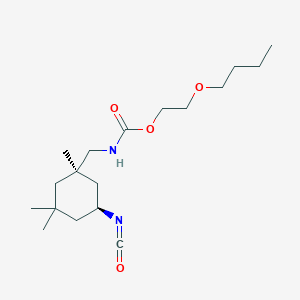
Allyl 2-chloropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-chloropropionate is an organic compound with the molecular formula C6H9ClO2. It is an ester derived from 2-chloropropionic acid and allyl alcohol. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 2-chloropropionate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of allyl 2-hydroxypropionate.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent hydrolysis of the ester.
Major Products Formed
Substitution: Allyl 2-hydroxypropionate
Oxidation: Epoxides or allyl glycols
Reduction: Allyl 2-propanol
Applications De Recherche Scientifique
Allyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mécanisme D'action
The mechanism of action of allyl 2-chloropropionate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing 2-chloropropionic acid and allyl alcohol. The allyl group can participate in various addition reactions due to the presence of the double bond, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Chloride: Similar in structure but lacks the ester group, making it less reactive in esterification reactions.
2-Chloropropionic Acid: The parent acid of allyl 2-chloropropionate, used in similar applications but lacks the allyl group.
Allyl Alcohol: Contains the allyl group but lacks the ester functionality, making it more reactive in oxidation reactions.
Uniqueness
This compound is unique due to the presence of both the allyl group and the ester functionality. This dual reactivity allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
55360-11-7 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
prop-2-enyl 2-chloropropanoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |
Clé InChI |
FDCTVCOKDZZPRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


